molecular formula C13H10F3NO3 B11764005 3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione

3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione

Cat. No.: B11764005
M. Wt: 285.22 g/mol
InChI Key: CWUZBGOSBDNADC-UHFFFAOYSA-N
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Description

3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione is a synthetic organic compound with the molecular formula C13H10F3NO3 It is characterized by the presence of a methoxy group, a trifluoromethyl-substituted benzyl group, and a cyclobutene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the cyclobutene-1,2-dione core: This can be achieved through a cyclization reaction of a suitable precursor, such as a substituted butadiene derivative, under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the trifluoromethyl-substituted benzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide derivative with the cyclobutene-1,2-dione core, often using a strong base like sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-{[4-(trifluoromethyl)phenyl]amino}cyclobut-3-ene-1,2-dione: Similar structure but with a phenyl group instead of a benzyl group.

    3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione: Similar structure but with different substituents on the benzyl group.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

3-methoxy-4-[[4-(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C13H10F3NO3/c1-20-12-9(10(18)11(12)19)17-6-7-2-4-8(5-3-7)13(14,15)16/h2-5,17H,6H2,1H3

InChI Key

CWUZBGOSBDNADC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C1=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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